molecular formula C10H17Br2N3 B6344577 3,5-Dibromo-1-octyl-1H-1,2,4-triazole CAS No. 1240572-77-3

3,5-Dibromo-1-octyl-1H-1,2,4-triazole

Cat. No.: B6344577
CAS No.: 1240572-77-3
M. Wt: 339.07 g/mol
InChI Key: PXEGSMLNKAGIEG-UHFFFAOYSA-N
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Description

3,5-Dibromo-1-octyl-1H-1,2,4-triazole is a chemical compound with the molecular formula C10H17Br2N3 . It is used in organic synthesis .


Molecular Structure Analysis

The molecular structure of this compound consists of a five-membered ring containing three nitrogen atoms and two carbon atoms, with two bromine atoms attached to the carbon atoms .


Physical and Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 339.07 . The compound’s density is 2.620 .

Scientific Research Applications

Novel Triazole Derivatives and Their Potential Uses

The triazoles, including derivatives like 3,5-Dibromo-1-octyl-1H-1,2,4-triazole, have been identified as compounds of great importance for the preparation of new drugs due to their diverse biological activities and structural variations. These compounds are the focus of numerous studies aiming to develop new methods of synthesis and biological evaluation for potential uses in medicine and other fields. The interest in triazoles has surged due to their broad range of biological activities, including anti-inflammatory, antiplatelet, antimicrobial, antimycobacterial, antitumoral, and antiviral properties, as well as activity against several neglected diseases. Recent patents and literature review have highlighted the advances in therapeutically active triazole derivatives, emphasizing the need for new, more efficient preparations that consider green chemistry, energy saving, and sustainability. The challenge remains to find new prototypes for emerging diseases and against bacteria that continue to increase resistance (Ferreira et al., 2013).

Broad Spectrum of Biological Activities of Triazole Derivatives

Research has identified a vast array of potentially biologically active derivatives among 1,2,4-triazoles, demonstrating antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral activities. The synthesis and structural variation of these compounds allow for chemical modeling, presenting new opportunities for scientific research. A comprehensive analysis of literature and patents has revealed about 700 sources highlighting the work of scientific teams worldwide on the antibacterial activity of new 1,2,4-triazole derivatives, suggesting a promising direction for future organic synthesis and applications in various fields (Ohloblina, 2022).

Synthetic Routes and Applications in Material Science

The synthesis of 1,2,3-triazoles and their derivatives has been explored for applications beyond pharmaceuticals, including bioconjugation, material science, and as corrosion inhibitors for metal surfaces. Techniques such as the Huisgen 1,3-dipolar azide-alkyne cycloaddition and copper-catalyzed azide-alkyne cycloadditions (CuAAC) have been utilized to create 1,2,3-triazole compounds with significant potential in creating new materials and enhancing the performance of existing ones. These compounds have shown promise in improving the properties of metal surfaces against corrosion, demonstrating their versatility and potential for application in a wide range of industries (Kaushik et al., 2019).

Safety and Hazards

While specific safety and hazard information for 3,5-Dibromo-1-octyl-1H-1,2,4-triazole is not available, general precautions for handling similar compounds include wearing personal protective equipment, ensuring adequate ventilation, and avoiding ingestion and inhalation .

Properties

IUPAC Name

3,5-dibromo-1-octyl-1,2,4-triazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17Br2N3/c1-2-3-4-5-6-7-8-15-10(12)13-9(11)14-15/h2-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXEGSMLNKAGIEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCN1C(=NC(=N1)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17Br2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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